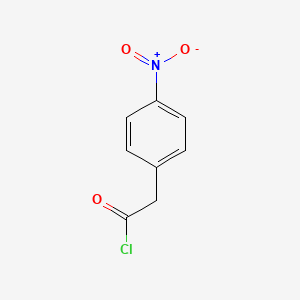

2-(4-Nitrophenyl)acetyl chloride

Übersicht

Beschreibung

2-(4-Nitrophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-nitrophenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

2-(4-Nitrophenyl)acetyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

4-Nitrobenzyl chloride+Thionyl chloride→2-(4-Nitrophenyl)acetyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(4-Nitrophenyl)acetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-nitrophenyl)acetic acid and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

2-(4-Nitrophenyl)acetyl chloride (C₈H₆ClNO₃) is characterized by its strong acylating properties, making it a valuable intermediate in organic synthesis. The compound is a yellow crystalline solid with a molecular weight of approximately 199.59 g/mol. Its reactivity allows it to undergo several chemical reactions, including:

- Substitution Reactions : Reacts with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or tin(II) chloride.

- Hydrolysis : Hydrolyzes in the presence of water to yield 2-(4-nitrophenyl)acetic acid and hydrochloric acid .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to form covalent bonds with nucleophiles is exploited in various synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Product | Description |

|---|---|---|

| Substitution | Amides (e.g., N-acetyl derivatives) | Formation through reaction with amines |

| Esterification | Esters | Reaction with alcohols |

| Reduction | Amines | Reduction of nitro group to amino group |

| Hydrolysis | 2-(4-Nitrophenyl)acetic acid | Reaction with water |

Biological Applications

In biological research, this compound can modify proteins and peptides by introducing the 4-nitrophenylacetyl group. This modification can enhance the understanding of protein interactions and functionalities, potentially leading to novel therapeutic approaches .

Case Study: Protein Modification

A study demonstrated that the acylation of amino acids using this compound improved the binding affinity of peptides to target receptors, suggesting its utility in drug design and development.

Medicinal Chemistry

Research into derivatives of this compound has indicated potential in developing pharmaceuticals with antimicrobial and anticancer properties. The compound's derivatives have been synthesized and tested for biological activity against various pathogens and cancer cell lines .

Table 2: Biological Activity of Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line |

|---|---|---|

| N-(4-nitrophenyl)-acetamide | Antimicrobial | Escherichia coli |

| N-(4-nitrophenyl)-thioamide | Anticancer | MCF-7 breast cancer cells |

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals due to its reactive nature . Its application in synthesizing colorants highlights its importance in materials science.

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to introduce the 4-nitrophenylacetyl group into target molecules.

Vergleich Mit ähnlichen Verbindungen

2-(4-Nitrophenyl)acetyl chloride can be compared with other similar compounds such as:

4-Nitrobenzoyl chloride: Similar in structure but with a benzoyl group instead of an acetyl group. It is also used in organic synthesis but has different reactivity and applications.

2-(4-Nitrophenyl)acetic acid: The hydrolyzed form of this compound. It is less reactive and used in different contexts.

4-Nitrophenylacetic acid: Another related compound with similar applications in organic synthesis and research.

The uniqueness of this compound lies in its specific reactivity and the ability to introduce the 4-nitrophenylacetyl group into various molecules, making it a valuable intermediate in chemical synthesis.

Biologische Aktivität

2-(4-Nitrophenyl)acetyl chloride, with the chemical formula C₈H₆ClNO₃ and CAS number 50434-36-1, is an organic compound notable for its acylating properties. This compound features a nitrophenyl group attached to an acetyl chloride moiety, which enhances its reactivity and application scope in organic synthesis. While specific biological activity data on this compound is limited, its structural characteristics suggest potential interactions with biological macromolecules that could lead to significant biological effects.

- Molecular Weight : Approximately 199.59 g/mol

- Appearance : Yellow crystalline solid

- Hazard Classification : Causes severe skin burns and eye damage; harmful if swallowed.

The primary mechanism of action for this compound involves its reactivity towards nucleophiles due to the highly reactive acetyl chloride group. This allows it to form covalent bonds with nucleophilic sites on proteins, peptides, and other biological molecules. The introduction of the 4-nitrophenylacetyl group can modify the physical and chemical properties of these biomolecules, potentially enhancing their solubility or reactivity.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds containing nitrophenyl groups are often associated with various biological activities, including:

- Antimicrobial Properties : Similar nitrophenyl derivatives have been reported to exhibit antimicrobial activity against a range of pathogens.

- Anticancer Activity : Some studies suggest that nitrophenyl compounds may have potential anticancer effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Research indicates that derivatives of nitrophenyl compounds can possess good to moderate antimicrobial properties. For example, a study on related compounds demonstrated effective inhibition against bacterial strains, suggesting that this compound could similarly affect microbial viability through acylation reactions that modify bacterial proteins or enzymes .

Anticancer Potential

In related research, compounds with similar structures have shown promise in anticancer applications. For instance, modifications involving nitrophenyl groups have been linked to the inhibition of specific cancer cell lines by disrupting critical cellular functions . The acylation capability of this compound may provide a pathway for developing novel anticancer agents through targeted drug design.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Acetyl Chloride | C₂H₃ClO | Less reactive; simpler acyl chloride. |

| 4-Nitrobenzoyl Chloride | C₇H₄ClN₁O₃ | Lacks acetyl functionality; different reactivity. |

| Benzoyl Chloride | C₇H₅ClO | Similar structure without the nitro group; used in organic synthesis. |

The unique combination of both nitro and acetyl functionalities in this compound enhances its reactivity compared to these similar compounds, making it a valuable intermediate in chemical synthesis .

Applications in Research and Industry

This compound is utilized in various fields:

- Organic Synthesis : Acts as an intermediate for synthesizing complex organic molecules.

- Biological Modifications : Can modify proteins and peptides by introducing the 4-nitrophenylacetyl group.

- Pharmaceutical Development : Its derivatives are explored for potential therapeutic applications, particularly in antimicrobial and anticancer research .

Q & A

Q. Basic: What are the key physical properties of 2-(4-Nitrophenyl)acetyl chloride relevant to experimental handling?

Answer:

The compound exhibits the following properties critical for lab handling and reaction design:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClNO₃ |

| Molecular Weight | 199.59 g/mol |

| Density | 1.399 g/cm³ |

| Boiling Point | 328.9°C at 760 mmHg |

| Flash Point | 152.7°C |

These properties influence storage (e.g., moisture-sensitive due to acyl chloride reactivity), solvent selection (e.g., anhydrous CH₂Cl₂ or THF), and safety protocols (use of fume hoods and protective equipment to avoid inhalation) .

Q. Basic: What synthetic routes are used to prepare this compound?

Answer:

The compound is typically synthesized via acyl chloride formation from the corresponding carboxylic acid:

Reaction with Oxalyl Chloride : React 2-(4-nitrophenyl)acetic acid with oxalyl chloride (1.5–2.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Catalytic DMF (1–2 drops) accelerates the reaction.

Purification : Remove excess oxalyl chloride and solvent under reduced pressure. The crude product can be used directly or purified via distillation (if stable).

This method aligns with protocols for analogous compounds, such as 2-(phenylthio)acetyl chloride synthesis .

Q. Basic: What spectroscopic techniques validate the structure of this compound and its derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm the presence of the 4-nitrophenyl group (e.g., aromatic protons at δ 8.2–8.4 ppm) and acyl chloride carbonyl (δ ~170 ppm in ¹³C).

- IR Spectroscopy : Detect the C=O stretch of the acyl chloride (~1800 cm⁻¹) and nitro group (~1520, 1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 200.05).

Note : Ensure NMR data include multiplicities and J values to resolve structural ambiguities, as missing data can hinder confirmation .

Q. Advanced: How can researchers resolve contradictions in spectral data during derivative synthesis?

Answer:

Contradictions often arise from:

- Regiochemical Ambiguities : For example, nitro group positioning in substituted phenyl rings. Use NOESY or COSY NMR to confirm substitution patterns.

- Impurity Artifacts : Recrystallize products using cold methanol or ethanol to remove triethylammonium chloride byproducts (common in acyl chloride reactions) .

- Cross-Validation : Compare experimental IR/MS data with computational predictions (e.g., DFT calculations) for carbonyl and nitro vibrations.

Case Study: In one study, misassignment of a triazole derivative’s structure was resolved by re-evaluating J values and NOE correlations .

Q. Advanced: What strategies improve reaction yields in nucleophilic acyl substitutions with this compound?

Answer:

Optimization steps include:

Stoichiometric Control : Use 1.1–1.3 eq of acyl chloride to avoid excess reagent hydrolysis.

Base Selection : Triethylamine (2.0–3.0 eq) effectively scavenges HCl, but bulkier bases (e.g., DMAP) may enhance selectivity in crowded systems .

Solvent Choice : Anhydrous DCM or THF minimizes side reactions. Polar aprotic solvents (e.g., acetonitrile) can stabilize transition states in SN2 mechanisms.

Temperature : Reactions at 0–5°C reduce thermal decomposition, while room temperature is suitable for less labile nucleophiles (e.g., amines).

Example : A polymer synthesis achieved 75% yield by maintaining strict anhydrous conditions and slow reagent addition over 48 hours .

Q. Advanced: How does the nitro group influence the reactivity of this compound in heterocyclic synthesis?

Answer:

The electron-withdrawing nitro group :

- Activates the Acyl Chloride : Enhances electrophilicity, accelerating reactions with weak nucleophiles (e.g., anilines).

- Directs Cyclization Reactions : In thiadiazole synthesis, nitro-substituted intermediates undergo regioselective ring closure due to resonance stabilization .

- Impacts Reductive Pathways : Post-reaction, the nitro group can be reduced to an amine (e.g., using SnCl₂·2H₂O) for further functionalization .

Application : Nitro-to-amine reduction enabled the synthesis of antimicrobial 1,3,4-thiadiazole derivatives with IC₅₀ values <10 µM against E. coli .

Q. Advanced: What crystallographic insights exist for derivatives of this compound?

Answer:

X-ray crystallography reveals:

- Intermolecular Interactions : Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) stabilize crystal packing. For example, a derivative exhibited head-to-tail C–H⋯O interactions along the [101] direction .

- Conformational Flexibility : The nitro group’s dihedral angle relative to the phenyl ring (~15–20°) affects molecular planarity and packing efficiency .

These insights guide co-crystal design for improved solubility or stability in drug discovery.

Q. Advanced: How can researchers mitigate toxicity risks when handling this compound?

Answer:

Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid HCl gas exposure during reactions.

- Spill Management : Neutralize spills with sodium bicarbonate before disposal.

- Toxicity Screening : Test derivatives (e.g., tetrazolium chloride analogs) for prokaryotic toxicity using INT assays .

Note : The compound’s irritant classification (GHS Xi) mandates strict adherence to hazard statements (e.g., H303+H313+H333) .

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXZTVPBFJQFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198471 | |

| Record name | Benzeneacetyl chloride, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50434-36-1 | |

| Record name | Benzeneacetyl chloride, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050434361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetyl chloride, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.